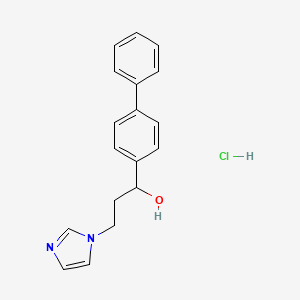

4-Biphenylmethanol, alpha-(2-(1-imidazolyl)ethyl)-, hydrochloride

Description

3-(1H-Imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is a quaternary ammonium compound featuring an imidazolium moiety, a biphenyl (4-phenylphenyl) group, a propanol backbone, and a chloride counterion. Its structure combines aromaticity, ionic character, and hydroxyl functionality, making it relevant for applications in medicinal chemistry, ionic liquids, and materials science.

Crystallographic studies of structurally related compounds, such as 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol (C₁₂H₁₄N₂O), reveal hydrogen-bonding networks involving the hydroxyl and imidazole groups, which stabilize the crystal lattice . The addition of a biphenyl substituent and chloride ion in the target compound likely modifies these interactions, influencing solubility and thermal stability.

Properties

CAS No. |

77234-88-9 |

|---|---|

Molecular Formula |

C18H19ClN2O |

Molecular Weight |

314.8 g/mol |

IUPAC Name |

3-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride |

InChI |

InChI=1S/C18H18N2O.ClH/c21-18(10-12-20-13-11-19-14-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15;/h1-9,11,13-14,18,21H,10,12H2;1H |

InChI Key |

UMUKKPJSUYFHNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCN3C=CN=C3)O.Cl |

Origin of Product |

United States |

Biological Activity

3-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride, a compound featuring an imidazole ring and a phenyl group, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

This structure includes an imidazolium ion, which is known for its role in various biological functions, including antimicrobial and antifungal activities.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride have been tested against various pathogens. A notable study demonstrated that such imidazole-containing compounds showed potent activity against Candida albicans, outperforming standard antifungal agents like fluconazole with minimum inhibitory concentration (MIC) values significantly lower than those of conventional treatments .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µmol/mL) | Reference |

|---|---|---|

| 3-(1H-imidazol-1-ium-1-yl)-1-(4-methylphenyl)propan-1-one | 0.0054 | |

| Fluconazole | > 1.6325 | |

| Miconazole | 0.0188 |

Antioxidant Activity

Imidazole derivatives have also been evaluated for their antioxidant potential. A study highlighted the ability of certain imidazole compounds to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage . The antioxidant activity was assessed using the DPPH radical scavenging assay, where higher scavenging activity correlated with increased phenolic content in the tested compounds.

The biological activity of 3-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a critical role in sterol biosynthesis in fungi. This inhibition disrupts membrane integrity and leads to cell death .

- Interference with Cell Wall Synthesis : Compounds containing imidazole rings may interfere with the synthesis of polysaccharides necessary for cell wall formation in fungi and bacteria .

- Free Radical Scavenging : The antioxidant properties of these compounds help mitigate oxidative stress by neutralizing free radicals, thus protecting cellular components from damage .

Case Studies

Several case studies have documented the efficacy of imidazole-containing compounds in clinical settings:

- Study on Anti-Candida Activity : In vitro studies demonstrated that a series of synthesized imidazole derivatives exhibited strong anti-Candida activity against fluconazole-resistant strains. The compound 3-(1H-imidazol-1-ium-1-yl)-1-(4-methylphenyl)propan-1-one was highlighted for its low MIC values, indicating superior effectiveness compared to traditional antifungals .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol (C₁₂H₁₄N₂O)

- Structural Differences : Lacks the biphenyl group and chloride counterion.

- Properties : Neutral molecule with a molecular weight of 202.25 g/mol. Exhibits hydrogen bonding (O–H···N) between the hydroxyl and imidazole groups, contributing to a melting point of 98–100°C .

- Applications : Primarily studied for crystallographic behavior rather than biological activity.

4-Hydroxybenzoic Acid–1H-imidazole (1:1 Co-crystal)

- Structural Differences: Features a hydroxybenzoic acid substituent instead of biphenylpropanol.

- Properties : Co-crystal formation via O–H···N hydrogen bonds, enhancing thermal stability (decomposes above 200°C) .

- Applications: Potential in pharmaceutical co-crystallization to modify drug solubility.

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Structural Differences : Contains chloromethyl and nitro groups, increasing electrophilicity.

- Properties : Higher reactivity due to nitro group (electron-withdrawing) and chloromethyl (alkylating agent). Melting point: 120°C .

- Applications: Antimicrobial agent; nitroimidazole derivatives are known for antiparasitic activity.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.